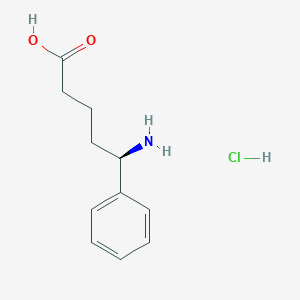
(S)-1-Cyclohexylpropan-1-amine hydrochloride
Übersicht
Beschreibung
(S)-1-Cyclohexylpropan-1-amine hydrochloride is a compound that has been studied for its potential analgesic properties. The synthesis of this compound, along with its optical isomers, has been explored to understand the relationship between its molecular conformation and analgesic activity. The compound's structure has been elucidated using X-ray analysis, which provides insights into its three-dimensional arrangement and potential interactions with biological targets .
Synthesis Analysis
The synthesis of optically pure this compound involves the creation of cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides. These compounds were synthesized in good yields, indicating an efficient synthetic route. The process likely involves chiral resolution or asymmetric synthesis techniques to achieve the desired optical purity. The synthesis of related compounds, such as 2-substituted tetrahydroindol-4-ones, has been achieved through ring-opening cyclization reactions with primary amines, which could be a relevant method for the synthesis of similar structures .
Molecular Structure Analysis
The molecular structure of this compound has been determined through X-ray crystallography, as mentioned in the study. This technique allows for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding its pharmacological properties. The conformation of the 1-2 bond in the amines is particularly important, as it may influence the compound's interaction with biological receptors and its subsequent analgesic activity .
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the provided papers, the general reactivity of amines can be inferred. Amines are known to participate in a variety of chemical reactions, such as alkylation, acylation, and condensation. The compound's amine group could potentially undergo reactions with electrophiles or acids, leading to the formation of salts, amides, or other derivatives. The ring-opening cyclization reaction mentioned in the synthesis of related compounds suggests that this compound could also be a precursor or intermediate in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as solubility, melting point, and stability, are essential for its handling and application in a laboratory or clinical setting. These properties are influenced by the compound's molecular structure and the presence of functional groups. For instance, the hydrochloride salt form suggests that the compound is likely to be more soluble in water and polar solvents compared to its free base form. The presence of the cyclohexyl group may contribute to the lipophilicity of the compound, affecting its ability to cross biological membranes .
Wissenschaftliche Forschungsanwendungen
Prodrug Carrier Potential
- Oxidized Cellulose as a Macromolecular Prodrug Carrier : A study explored using 6-carboxycellulose (OC) as a prodrug carrier for amine drugs, with a focus on Phenylpropanolamine hydrochloride (PPA.HCl) as a model drug. This research highlights the potential of using oxidized cellulose linked to amine drugs as a macromolecular prodrug delivery system (Zhu, Kumar, & Banker, 2001).
Biological and Chemical Properties
- Amine Fluoride Effects on Human Cells : A study on amine hydrofluorides assessed their impact on human polymorphonuclear leukocytes, examining their toxicity and effect on superoxide anion generation (Knoll-Köhler & Stiebel, 2002).
- Metabolism in Various Species : Research on the metabolites of cyclohexylamine in humans and animals revealed insights into the amine's metabolism and excretion patterns (Renwick & Williams, 1972).
Application in Microencapsulation
- Microencapsulation of λ-Cyhalothrin : This study involved covalently coupling 1-Octyl amine to sodium alginate for use in microencapsulating λ-cyhalothrin, showcasing an application in controlled release systems (Yang, Ren, & Xie, 2011).
Antitubercular and Antirickettsial Properties
- New Derivatives of Nitroparaffins : Research on new ring compounds derived from nitroparaffins, including amine hydrochlorides, delved into their potential antitubercular and antirickettsial properties (Urbański, 1951).
Analgesic Activity
- Synthesis and Analgesic Activity of Cyclohexyl- and Cyclohexenyl-Ethylamines : A study synthesized optically pure cyclohexyl- and cyclohexenyl-ethylamine hydrochlorides to evaluate their analgesic activities (Takahashi et al., 1984).
Amide Formation in Bioconjugation
- Mechanism of Amide Formation by Carbodiimide : This research examined the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide, relevant to bioconjugation processes (Nakajima & Ikada, 1995).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-1-cyclohexylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h8-9H,2-7,10H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZJYHDMXBYONO-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19146-54-4 | |
| Record name | Cyclohexanemethanamine, α-ethyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19146-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




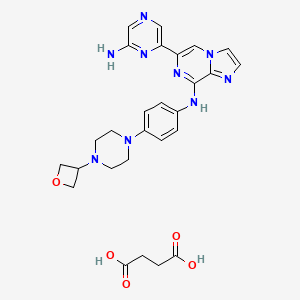

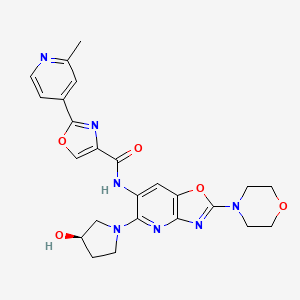
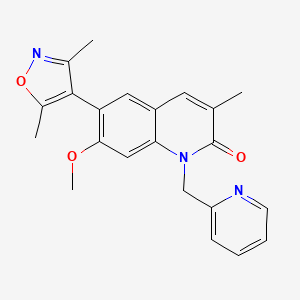
![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)


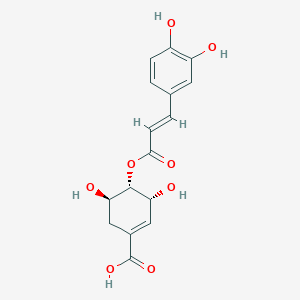
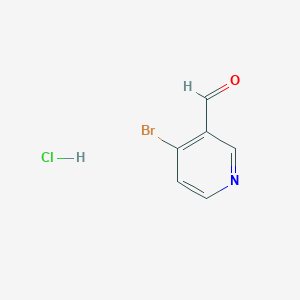

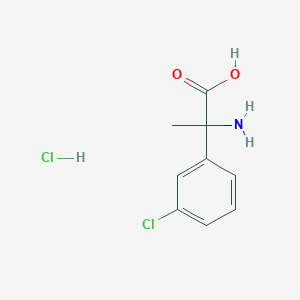
![(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3028288.png)
